N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxamide group attached to the ring.
Mechanism of Action
Target of Action
The primary target of the compound N-(5-chloro-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is Enoyl-[acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to disruption in the fatty acid synthesis pathway, affecting the growth and survival of the organism.
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by interacting with the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme . The downstream effects of this interaction could include disruption in the production of essential fatty acids, leading to impaired cell membrane function and potentially cell death.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption in the fatty acid synthesis pathway, leading to impaired cell membrane function and potentially cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
- N-(5-chloro-2-methylphenyl)-1,6-dihydropyridazine-3-carboxamide
- N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-4-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a chloro and a carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-2-3-8(13)6-10(7)14-12(18)9-4-5-11(17)16-15-9/h2-6H,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOUWAGUSZBVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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